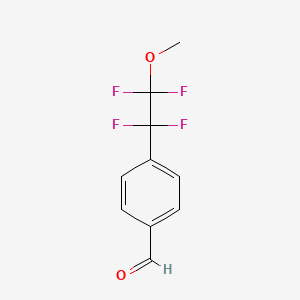

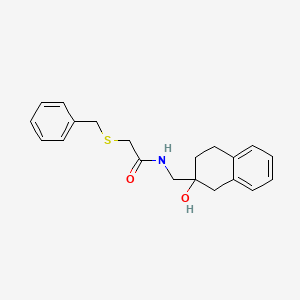

3-fluoro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .

Synthesis Analysis

The synthesis of thiophene derivatives like this compound can be achieved through various methods. One such method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of 3′-Fluoro-4′-methoxyacetophenone, an acetophenone derivative with a fluorine and a methoxy substituents, to prepare chalcone derivatives with benzaldehydes by aldol condensation .Molecular Structure Analysis

The molecular structure of this compound can be described as RNC(=O)R’, where R= benzene, and R’ = aryl group . More detailed structural information may be available in specific databases or scientific literature .Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it can undergo catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . It can also be involved in the Suzuki–Miyaura coupling .Wissenschaftliche Forschungsanwendungen

Imaging and Diagnostics

Compounds similar to 3-Fluoro-4-Methoxy-N-(Thiophen-2-yl(Thiophen-3-yl)Methyl)Benzamide have been utilized in imaging techniques, particularly in the study of neurological conditions such as Alzheimer's disease. For example, a study used a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantifying 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients via positron emission tomography (PET). This research demonstrated significant decreases in receptor densities, correlating with clinical symptom severity and decreased glucose utilization, providing a pathway for diagnosis and understanding disease progression (Kepe et al., 2006).

Drug Development and Evaluation

Fluorine-containing benzamide analogs have been synthesized and evaluated as ligands for PET imaging of sigma-2 receptor status in solid tumors. Such compounds, including fluorine-18 labeled variants, showed high tumor uptake in studies, suggesting their potential in cancer diagnosis and treatment evaluation (Tu et al., 2007).

Chemical Synthesis and Material Science

N-Ethoxycarbonylpyrene- and perylene thioamides, closely related to the compound , have been used as building blocks in the synthesis of fluorescent dyes. These synthesized compounds showed promising applications in material science due to their fluorescent properties, which could be tuned for various applications, including sensors and light-emitting devices (Witalewska et al., 2019).

Pharmacology and Therapeutics

The exploration of fluorinated heterocycles, through methods such as rhodium(III)-catalyzed C-H activation and coupling with difluorovinyl tosylate, has highlighted the role of fluorine in developing pharmacologically active compounds. Such research underpins the synthesis of potentially new therapeutic agents, emphasizing the importance of fluorinated compounds in medicinal chemistry (Wu et al., 2017).

Zukünftige Richtungen

Thiophene-based analogs, like this compound, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .

Eigenschaften

IUPAC Name |

3-fluoro-4-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO2S2/c1-21-14-5-4-11(9-13(14)18)17(20)19-16(12-6-8-22-10-12)15-3-2-7-23-15/h2-10,16H,1H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQBTPZFXWXVOT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NC(C2=CSC=C2)C3=CC=CS3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-acetamidophenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2407067.png)

![2-(2-fluorophenoxy)-N-[4-(1H-pyrazol-1-yl)cyclohexyl]acetamide](/img/structure/B2407068.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2407069.png)

![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2407081.png)

![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-9H-xanthene-9-carboxamide](/img/structure/B2407082.png)

![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)